molecular formula C15H12ClN3O3S B4492329 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B4492329
M. Wt: 349.8 g/mol
InChI Key: UENCNHVKYDTZNU-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0287901 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity Analysis : A study by Szafrański et al. (2020) synthesized various derivatives of benzenesulfonamide, including compounds related to N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, to evaluate their anticancer activity. The compounds demonstrated promising in vitro anticancer activity against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. The analysis showed that certain structures and substituents on the benzenesulfonamide ring significantly influenced anti-tumor activity, highlighting the potential of these compounds in cancer therapy (Szafrański, Sławiński, Tomorowicz, & Kawiak, 2020).

  • Structure-Activity Relationship in Cancer Therapy : Another study by Brożewicz and Sławiński (2012) synthesized novel benzenesulfonamide derivatives and assessed their in vitro anticancer activity. The compounds displayed antiproliferative activity against the NCI-60 cell line panel, indicating their potential as effective agents in cancer treatment. The study suggests a strong relationship between molecular structure and anticancer efficacy, underscoring the importance of chemical modifications in drug development (Brożewicz & Sławiński, 2012).

Antimicrobial and Anti-HIV Applications

  • Antimicrobial and Anti-HIV Activity : Research by Iqbal et al. (2006) explored the synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety for their antimicrobial and anti-HIV activities. This study suggests that these compounds, closely related to this compound, could be effective in combating microbial infections and HIV, demonstrating the broad-spectrum potential of these compounds (Iqbal et al., 2006).

Other Applications

  • Crystal Structure and Interaction Studies : A study by Bats, Frost, and Hashmi (2001) analyzed the crystal structures of compounds similar to this compound. They found that intermolecular interactions, such as C-H...O and C-H...π, play a crucial role in the crystal packing of these compounds. This research contributes to understanding how these compounds interact at a molecular level, which is essential for their potential applications in various fields (Bats, Frost, & Hashmi, 2001).

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-13-9-5-4-8-12(13)15-18-14(22-19-15)10-17-23(20,21)11-6-2-1-3-7-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENCNHVKYDTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.